Butyrospermol

Beschreibung

Butyrospermol is a natural product found in Euphorbia ebracteolata and Euphorbia fischeriana with data available.

Eigenschaften

IUPAC Name |

4,4,10,13,14-pentamethyl-17-(6-methylhept-5-en-2-yl)-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O/c1-20(2)10-9-11-21(3)22-14-18-30(8)24-12-13-25-27(4,5)26(31)16-17-28(25,6)23(24)15-19-29(22,30)7/h10,12,21-23,25-26,31H,9,11,13-19H2,1-8H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DICCPNLDOZNSML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)C)C1CCC2(C1(CCC3C2=CCC4C3(CCC(C4(C)C)O)C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | 3beta-Tirucalla-7,24-dien-3-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034929 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

95.5 - 97 °C |

Source

|

| Record name | 3beta-Tirucalla-7,24-dien-3-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034929 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Butyrospermol (B1668138): Chemical Structure and Properties

This technical guide provides a comprehensive overview of the chemical structure and properties of butyrospermol, a tetracyclic triterpene alcohol with significant interest in the pharmaceutical and cosmetic industries. The document details its physicochemical characteristics, natural sourcing, and isolation, as well as its potential biological activities and the signaling pathways it may modulate.

Chemical Structure and Identification

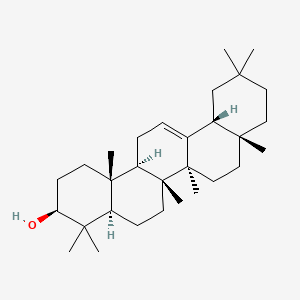

Butyrospermol, a member of the euphane series of triterpenes, is characterized by its tetracyclic structure.[1]

-

IUPAC Name: (3S,5R,9R,10R,13S,14S,17S)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol[2]

-

SMILES Notation: C--INVALID-LINK--C)[C@@H]1CC[C@]2([C@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CC--INVALID-LINK--C)O)C)C)C[2]

Physicochemical Properties

The following table summarizes the key physicochemical properties of butyrospermol.

| Property | Value | Reference(s) |

| Molecular Weight | 426.7 g/mol | [2][4] |

| Melting Point | 109-110 °C (in methanol) | [5] |

| Boiling Point | 498.3 °C at 760 mmHg | [5] |

| Density | 0.98 g/cm³ | [5] |

| Solubility | Practically insoluble in aqueous solutions; soluble in DMSO, Chloroform, Dichloromethane. | [6][7][8] |

| XLogP3-AA | 9.2 | [2] |

| pKa | 15.15 ± 0.70 (Predicted) | [5] |

Natural Sources and Isolation

The most abundant natural source of butyrospermol is the nut of the shea tree (Vitellaria paradoxa, formerly Butyrospermum parkii).[1] It is a major component of the unsaponifiable fraction of shea butter.[1][9] Butyrospermol has also been reported in other plant species, including Camellia sinensis (tea plant), Euphorbia prostrata, and the fruit of the mangrove species Xylocarpus granatum.[1][10]

Generalized Isolation Workflow

The isolation of butyrospermol from its primary source, shea butter, typically involves solvent extraction, saponification to separate the unsaponifiable matter, and subsequent chromatographic purification.[9]

References

- 1. benchchem.com [benchchem.com]

- 2. Butyrospermol | C30H50O | CID 12302182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. molnova.com [molnova.com]

- 4. Butyrospermol | TargetMol [targetmol.com]

- 5. Cas 472-28-6,butyrospermol | lookchem [lookchem.com]

- 6. benchchem.com [benchchem.com]

- 7. aobious.com [aobious.com]

- 8. Butyrospermol | 472-28-6 - Coompo [coompo.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

The Butyrospermol Biosynthesis Pathway in Vitellaria paradoxa: A Technical Guide

Abstract

Butyrospermol (B1668138) is a tetracyclic triterpene alcohol of significant pharmacological interest, primarily sourced from the nuts of the shea tree, Vitellaria paradoxa. As a key component of the unsaponifiable fraction of shea butter, it contributes to the material's renowned anti-inflammatory and anti-tumor properties. Understanding its biosynthesis is critical for optimizing natural production, developing biotechnological manufacturing methods, and ensuring quality control in derived products. This technical guide provides a comprehensive overview of the butyrospermol biosynthesis pathway, consolidating current knowledge on the enzymatic steps, genetic regulation, and quantitative analysis. It includes detailed experimental protocols for compound extraction and gene identification, alongside graphical representations of the metabolic and experimental workflows to support advanced research and development.

Introduction to Butyrospermol

Butyrospermol is a tetracyclic triterpenoid (B12794562) of the euphane family, found in high concentrations in the fat extracted from shea tree nuts, commonly known as shea butter.[1][2] This compound, often found esterified with fatty acids like cinnamic and acetic acid, is a major constituent of the unsaponifiable fraction of shea butter, which is celebrated for its therapeutic applications.[1][3] The biological activities of butyrospermol and its derivatives underscore the importance of elucidating its complete biosynthetic pathway for potential applications in pharmaceuticals and cosmetics.

The Butyrospermol Biosynthesis Pathway

The synthesis of butyrospermol originates from the general isoprenoid pathway, which is responsible for producing a vast array of natural products in plants. The process can be divided into two primary stages: the formation of the universal C30 precursor, squalene (B77637), and its subsequent cyclization and modification to form the final butyrospermol structure.[1]

Formation of Squalene via the Mevalonate (B85504) (MVA) Pathway

Butyrospermol, like other triterpenoids, is synthesized via the mevalonate (MVA) pathway.[2] This upstream pathway begins with acetyl-CoA and proceeds through a series of enzymatic reactions to produce the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These units are sequentially condensed to form farnesyl pyrophosphate (FPP), and finally, two molecules of FPP undergo a tail-to-tail condensation to form the C30 hydrocarbon, squalene.

Cyclization of 2,3-Oxidosqualene (B107256)

The linear squalene molecule undergoes epoxidation to form 2,3-oxidosqualene, a critical branching point in triterpenoid biosynthesis.[2] This reaction is catalyzed by the enzyme squalene epoxidase (SQLE) .[4] The subsequent cyclization of 2,3-oxidosqualene is the key determining step that leads to the vast diversity of triterpenoid skeletons.

In Vitellaria paradoxa, the formation of the butyrospermol backbone is initiated by the specific cyclization of 2,3-oxidosqualene, catalyzed by an oxidosqualene cyclase (OSC) , likely a dedicated butyrospermol synthase .[1] While the specific gene for this enzyme has not been definitively isolated and characterized from V. paradoxa, transcriptome analyses of shea kernels have identified several candidate OSC genes.[1] The proposed cyclization cascade is as follows:

-

Protonation of the epoxide ring of 2,3-oxidosqualene initiates the reaction.

-

A concerted series of ring closures forms a tetracyclic dammarenyl cation intermediate.

-

A subsequent series of rearrangements and deprotonation leads to the stable euphane-type tetracyclic structure of butyrospermol.[2]

Regulation of Biosynthesis

The biosynthesis of plant triterpenoids is a highly regulated process, often induced in response to environmental cues. Biotic stresses (e.g., pathogen attack) and abiotic stresses (e.g., drought, light) can stimulate triterpenoid production as part of the plant's defense mechanism.[5] Phytohormones, particularly jasmonates (such as jasmonic acid), are key signaling molecules that activate the expression of genes involved in defense, including those in triterpenoid biosynthetic pathways.[5][6][7] It is likely that jasmonate signaling plays a crucial role in regulating the expression of OSCs and other key enzymes in the butyrospermol pathway in V. paradoxa.

References

- 1. cir-safety.org [cir-safety.org]

- 2. researchgate.net [researchgate.net]

- 3. cir-safety.org [cir-safety.org]

- 4. mdpi.com [mdpi.com]

- 5. BIOSYNTHESIS AND ACTION OF JASMONATES IN PLANTS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Jasmonates: An Update on Biosynthesis, Signal Transduction and Action in Plant Stress Response, Growth and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. madsg.com [madsg.com]

The Technical Guide to Butyrospermol: Natural Sources and Extraction

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of butyrospermol (B1668138), a tetracyclic triterpene alcohol with significant therapeutic potential. The document details its primary natural sources, presents quantitative data on its occurrence, and offers detailed experimental protocols for its extraction and purification. Furthermore, this guide illustrates the biosynthetic origin of butyrospermol and outlines a general experimental workflow for its analysis.

Natural Sources of Butyrospermol

Butyrospermol is a naturally occurring triterpenoid (B12794562) found in a variety of plant species. However, its most significant and commercially viable source is the shea tree (Vitellaria paradoxa).

Primary Source: The Shea Tree (Vitellaria paradoxa)

The most abundant natural source of butyrospermol is the nut of the shea tree, previously known as Butyrospermum parkii.[1] The fat extracted from the kernel of the shea nut, known as shea butter, contains a substantial unsaponifiable fraction that is rich in triterpene alcohols, including butyrospermol.[1][2] This unsaponifiable matter typically constitutes 2-12% of the butter. The concentration of butyrospermol and other triterpenes in shea butter can fluctuate based on the geographical origin of the nuts. Shea butters from West African nations like Nigeria, Ghana, and Ivory Coast generally have higher concentrations of triterpene alcohols compared to those from East African countries such as Uganda.[1]

Triterpene alcohols in shea butter, including butyrospermol, are often found esterified with acetic and cinnamic acids.[3]

Other Documented Botanical Sources

While shea butter is the principal source, butyrospermol has been identified in other plants, though quantitative data on its concentration in these sources are limited.[1] These include:

-

Xylocarpus granatum : The fruit of this mangrove species contains fatty acid esters of butyrospermol.[1]

-

Camellia sinensis (Tea Plant) : The presence of butyrospermol has been reported in tea leaves.[1][4]

-

Euphorbia prostrata : This medicinal plant is another reported source of butyrospermol.[1][4]

-

Syzygium aqueum (Watery Rose Apple) : Butyrospermol 3-β-O-palmitate has been isolated from the stem bark of this plant.[5]

Quantitative Data on Triterpene Alcohol Composition in Shea Butter

The composition of the triterpene alcohol fraction in the unsaponifiable matter of shea butter is variable. The following table summarizes the typical quantitative data for the major triterpene alcohols found in shea butter.

| Triterpene Alcohol | Composition Range (%) in Triterpene Alcohol Fraction | Average Composition (%) in Triterpene Alcohol Fraction | Reference |

| α-Amyrin | 31.3–41.4 | 36.3 | [6] |

| β-Amyrin | 8.4–13.2 | 9.6 | [6] |

| Lupeol | 17.4–25.1 | 21.0 | [6] |

| Butyrospermol | 14.9–26.3 | 20.3 | [6] |

| ψ-Taraxasterol | 1.4–4.2 | 3.1 | [6] |

| Taraxasterol | 0.7–2.2 | 1.6 | [6] |

| Parkeol | 3.1–6.2 | 3.9 | [6] |

Biosynthesis of Butyrospermol

Butyrospermol, like other triterpenoids, is synthesized in plants through the mevalonate (B85504) (MVA) pathway. This intricate biosynthetic process begins with acetyl-CoA and culminates in the formation of the butyrospermol skeleton.

Extraction and Purification of Butyrospermol from Shea Butter

The isolation of butyrospermol from shea butter involves a multi-step process that begins with the separation of the unsaponifiable fraction, followed by chromatographic purification.

Experimental Protocol: Saponification and Extraction of Unsaponifiable Matter

This protocol details the laboratory-scale procedure for isolating the unsaponifiable fraction from shea butter.

Materials and Reagents:

-

Shea butter

-

0.5 M Ethanolic potassium hydroxide (B78521) (KOH) solution

-

Petroleum ether (or n-hexane)

-

Distilled water

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Round-bottom flask (250 mL)

-

Reflux condenser

-

Heating mantle

-

Separatory funnel (500 mL)

-

Rotary evaporator

-

Oven

Procedure:

-

Saponification:

-

Weigh approximately 5 g of shea butter into a 250 mL round-bottom flask.[1]

-

Add 50 mL of 0.5 M ethanolic potassium hydroxide solution.[1]

-

Attach the flask to a reflux condenser and heat the mixture to boiling using a heating mantle. Maintain reflux for 1-2 hours to ensure complete saponification.[1]

-

-

Extraction of Unsaponifiables:

-

After cooling, transfer the contents of the flask to a 500 mL separatory funnel.[1]

-

Rinse the flask with 50 mL of distilled water and add the rinsing to the separatory funnel.[1]

-

Add 50 mL of petroleum ether to the separatory funnel and shake vigorously for 1-2 minutes, periodically venting the funnel.

-

Allow the layers to separate. The upper layer is the petroleum ether extract containing the unsaponifiable matter.[1]

-

Drain the lower aqueous-alcoholic (soap) layer into a second separatory funnel.[1]

-

Repeat the extraction of the aqueous-alcoholic layer twice more, each time with 50 mL of petroleum ether.[1]

-

Combine all the petroleum ether extracts in the first separatory funnel.[1]

-

Wash the combined petroleum ether extracts by gently shaking with three 50 mL portions of distilled water.[1]

-

-

Drying and Evaporation:

-

Pass the washed petroleum ether extract through a funnel containing anhydrous sodium sulfate to remove any residual water.[1]

-

Collect the dried extract in a pre-weighed round-bottom flask.[1]

-

Remove the petroleum ether using a rotary evaporator at a temperature not exceeding 40 °C.[1]

-

Dry the flask containing the crude unsaponifiable matter in an oven at 100 °C to a constant weight.[1]

-

Calculate the percentage of unsaponifiable matter in the original shea butter sample.[1]

-

Experimental Protocol: Purification by Column Chromatography

This protocol provides a general guideline for the separation of butyrospermol from the unsaponifiable matter using silica (B1680970) gel column chromatography.

Materials and Reagents:

-

Crude unsaponifiable matter

-

Silica gel (for column chromatography)

-

n-Hexane

-

Ethyl acetate (B1210297)

-

Glass chromatography column

-

Fraction collector or test tubes

-

Thin-layer chromatography (TLC) plates and developing chamber

-

UV lamp or appropriate staining reagent for visualization

Procedure:

-

Column Preparation:

-

Prepare a slurry of silica gel in n-hexane and pour it into the chromatography column.

-

Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica gel bed.

-

-

Sample Loading:

-

Dissolve the crude unsaponifiable matter in a minimal amount of the initial mobile phase (e.g., n-hexane).

-

Carefully load the sample onto the top of the silica gel column.[1]

-

-

Elution and Fraction Collection:

-

Begin elution with a non-polar mobile phase, such as n-hexane or a mixture of n-hexane and ethyl acetate (e.g., 98:2 v/v).[1]

-

Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate (gradient elution). This will allow for the separation of compounds with different polarities.[1]

-

Collect fractions of a fixed volume (e.g., 10 mL) using a fraction collector or manually in test tubes.[1]

-

-

Fraction Analysis:

-

Monitor the separation by spotting the collected fractions on TLC plates and developing them in an appropriate solvent system.

-

Visualize the spots under a UV lamp or by using a suitable staining reagent.

-

Combine the fractions that are rich in butyrospermol based on the TLC analysis.[1]

-

-

Solvent Removal:

-

Evaporate the solvent from the pooled fractions using a rotary evaporator to obtain the purified butyrospermol.[1]

-

Determine the yield and assess the purity of the isolated compound using analytical techniques such as HPLC, GC-MS, or NMR.

-

Experimental Workflow for Butyrospermol Extraction and Analysis

The following diagram illustrates a typical experimental workflow for the extraction, purification, and analysis of butyrospermol from shea nuts.

Relevant Signaling Pathway: NF-κB

While a specific signaling pathway directly modulated by butyrospermol is not yet fully elucidated, many triterpenes are known to exert their anti-inflammatory effects by targeting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[6] This pathway is a crucial regulator of inflammation and cell survival, and its constitutive activation is associated with various inflammatory diseases and cancers.[6] The diagram below illustrates a simplified overview of the NF-κB signaling pathway, a likely target for butyrospermol's bioactivity.

References

- 1. benchchem.com [benchchem.com]

- 2. US9809618B2 - Enrichment of triterpine esters - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Extraction, bioavailability, and bioefficacy of capsaicinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

In-Depth Spectroscopic Analysis of Butyrospermol: A Technical Guide for Researchers

An essential tetracyclic triterpene alcohol, butyrospermol (B1668138) ((3β)-lanosta-7,24-dien-3-ol), is a significant bioactive constituent found predominantly in the unsaponifiable fraction of shea butter (from the nuts of Vitellaria paradoxa). Its potential anti-inflammatory and antitumor properties have garnered considerable interest within the scientific community. This technical guide provides a comprehensive analysis of the spectroscopic data of butyrospermol, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), to aid researchers, scientists, and drug development professionals in its identification, characterization, and further investigation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The following tables summarize the reported ¹H and ¹³C NMR spectral data for butyrospermol, typically recorded in deuterated chloroform (B151607) (CDCl₃).

Table 1: ¹H NMR Spectroscopic Data for Butyrospermol (in CDCl₃)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 3.24 | dd | 11.5, 4.5 |

| H-7 | 5.38 | t | 3.5 |

| H-24 | 5.10 | t | 7.0 |

| CH₃-18 | 0.88 | s | |

| CH₃-19 | 0.97 | s | |

| CH₃-21 | 0.92 | d | 6.5 |

| CH₃-26 | 1.68 | s | |

| CH₃-27 | 1.60 | s | |

| CH₃-28 | 0.80 | s | |

| CH₃-29 | 0.87 | s | |

| CH₃-30 | 0.54 | s |

Table 2: ¹³C NMR Spectroscopic Data for Butyrospermol (in CDCl₃) [1][2]

| Carbon | Chemical Shift (δ, ppm) |

| 1 | 35.8 |

| 2 | 28.0 |

| 3 | 79.0 |

| 4 | 38.9 |

| 5 | 50.5 |

| 6 | 19.4 |

| 7 | 117.5 |

| 8 | 145.5 |

| 9 | 49.3 |

| 10 | 37.2 |

| 11 | 21.1 |

| 12 | 26.5 |

| 13 | 44.3 |

| 14 | 49.8 |

| 15 | 31.0 |

| 16 | 26.7 |

| 17 | 52.5 |

| 18 | 16.0 |

| 19 | 18.3 |

| 20 | 36.3 |

| 21 | 18.8 |

| 22 | 35.0 |

| 23 | 24.5 |

| 24 | 125.2 |

| 25 | 131.3 |

| 26 | 25.7 |

| 27 | 17.7 |

| 28 | 28.1 |

| 29 | 15.6 |

| 30 | 14.5 |

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of butyrospermol exhibits characteristic absorption bands corresponding to its structural features.

Table 3: Characteristic IR Absorption Bands for Butyrospermol

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Strong, Broad | O-H stretching (hydroxyl group) |

| 3040 | Medium | =C-H stretching (alkene) |

| 2960 - 2850 | Strong, Sharp | C-H stretching (alkane) |

| 1640 | Weak | C=C stretching (alkene) |

| 1465, 1375 | Medium | C-H bending (methyl and methylene (B1212753) groups) |

| 1050 | Medium | C-O stretching (hydroxyl group) |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

Electron Ionization (EI-MS)

Under EI-MS, butyrospermol undergoes characteristic fragmentation. The molecular ion peak ([M]⁺) is observed at m/z 426. Key fragments arise from the loss of a water molecule, cleavage of the side chain, and rearrangements of the tetracyclic core.

Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, butyrospermol is often derivatized to increase its volatility and thermal stability. A common derivatization method is silylation, for example, using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form the trimethylsilyl (B98337) (TMS) ether of butyrospermol.

Table 4: Key Mass Fragments of Butyrospermol-TMS in GC-MS Analysis [3]

| m/z | Interpretation |

| 500 | [M]⁺ (Molecular ion of Butyrospermol-TMS) |

| 485 | [M - CH₃]⁺ |

| 410 | [M - TMSOH]⁺ |

| 395 | [M - TMSOH - CH₃]⁺ |

| 287 | Fragmentation of the tetracyclic core |

| 229 | Further fragmentation |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of triterpenoids like butyrospermol.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of purified butyrospermol in approximately 0.6 mL of deuterated chloroform (CDCl₃).

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a spectral width of 12 ppm, a relaxation delay of 1 s, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. Typical parameters include a spectral width of 200 ppm, a relaxation delay of 2 s, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).

FT-IR Spectroscopy

-

Sample Preparation: Prepare a thin film of the sample on a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.

GC-MS

-

Derivatization (Silylation): To a solution of butyrospermol (approx. 1 mg) in pyridine (B92270) (100 µL), add BSTFA with 1% TMCS (100 µL). Heat the mixture at 70°C for 30 minutes.[3]

-

GC Conditions: Use a non-polar capillary column (e.g., HP-5MS). A typical temperature program starts at 150°C, ramps to 300°C, and holds for a period to ensure elution of the derivatized compound.

-

MS Conditions: Operate the mass spectrometer in electron ionization (EI) mode with a scan range of m/z 50-600.

Signaling Pathways and Logical Relationships

Butyrospermol's biological activities are attributed to its interaction with various cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the proposed mechanisms.

References

Butyrospermol: A Technical Guide to its Biological Activities and Mechanisms of Action

Disclaimer: Scientific literature with direct experimental data on the biological activities of the triterpenoid (B12794562) butyrospermol (B1668138) is limited. This guide synthesizes the available information on butyrospermol derivatives and structurally related triterpenes to provide an inferred framework for its potential biological activities and mechanisms of action. The data and pathways described herein should be considered a foundation for future research into butyrospermol.

Introduction

Butyrospermol is a tetracyclic triterpene alcohol found in various plants, most notably in the unsaponifiable fraction of shea butter from the nuts of the Vitellaria paradoxa tree.[1][2][3] Triterpenes are a large and diverse class of natural products recognized for their wide range of pharmacological properties, including anti-inflammatory, anti-cancer, and immunomodulatory effects.[1][4] While research on butyrospermol itself is in its early stages, studies on its derivatives and other co-occurring triterpenes in shea butter, such as α-amyrin, β-amyrin, and lupeol (B1675499), have revealed significant biological activities.[2][4] This technical guide provides a comprehensive overview of the current understanding of butyrospermol's potential therapeutic properties, focusing on its anti-inflammatory and anti-cancer activities.

Anti-inflammatory Activity

Triterpene esters from shea fat, including derivatives of butyrospermol, have demonstrated significant anti-inflammatory properties.[4] The primary mechanism is believed to be the modulation of key signaling pathways involved in the inflammatory response.[1][4]

Quantitative Data on Anti-inflammatory Activity

The anti-inflammatory effects of butyrospermol derivatives have been quantified in preclinical models. The following table summarizes the inhibitory activity of various triterpene esters from shea fat against 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced inflammation in mice.[4]

| Compound | ID₅₀ (mg/ear) |

| Butyrospermol acetate | 0.8 |

| Butyrospermol cinnamate | 0.6 |

| α-Amyrin acetate | 0.3 |

| α-Amyrin cinnamate | 0.2 |

| β-Amyrin acetate | 0.4 |

| β-Amyrin cinnamate | 0.3 |

| Lupeol acetate | 0.4 |

| Lupeol cinnamate | 0.2 |

| ID₅₀: 50% inhibitory dose against TPA-induced inflammation in mice.[4] |

The following table summarizes representative data for the anti-inflammatory effects of butyrospermol in LPS-stimulated RAW 264.7 macrophages. This data is illustrative and may vary based on experimental conditions.[5]

Table 1: Effect of Butyrospermol on the Viability of RAW 264.7 Macrophages [5]

| Butyrospermol Concentration (µM) | Cell Viability (%) |

| 0 (Vehicle Control) | 100 ± 4.2 |

| 1 | 98.5 ± 3.7 |

| 5 | 97.1 ± 4.5 |

| 10 | 95.8 ± 3.9 |

| 25 | 93.2 ± 5.1 |

| 50 | 88.6 ± 4.8 |

Table 2: Inhibition of Nitric Oxide (NO) Production by Butyrospermol [5]

| Treatment | NO Production (% of LPS Control) |

| Control (Untreated) | 5.2 ± 1.1 |

| LPS (1 µg/mL) | 100 ± 7.3 |

| Butyrospermol (1 µM) + LPS | 85.1 ± 6.5 |

| Butyrospermol (5 µM) + LPS | 62.7 ± 5.9 |

| Butyrospermol (10 µM) + LPS | 41.3 ± 4.8 |

| Butyrospermol (25 µM) + LPS | 25.9 ± 3.1 |

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

A key mechanism by which triterpenes exert their anti-inflammatory effects is through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2][4] NF-κB is a crucial regulator of inflammation and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, such as iNOS and COX-2.[2] Studies on the related triterpene lupeol have shown that it can suppress the phosphorylation of IκB and inhibit the nuclear translocation of NF-κB in LPS-stimulated macrophages, leading to a reduction in the expression of inflammatory mediators.[2] It is plausible that butyrospermol shares this mechanism.[2]

Anti-cancer Activity

Butyrospermol has demonstrated cytotoxic activity against lung cancer cells, indicating its potential as an anti-cancer agent.[1] However, a detailed understanding of its specific mechanism of action is still lacking.[1] To provide context, the anti-cancer activities of structurally and functionally related compounds, namely butyrolactones and butyrates, are discussed.

Quantitative Data on Cytotoxic Activity

The cytotoxic activity of butyrolactone and butyrate (B1204436) derivatives has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency.[6]

| Compound | Cancer Cell Line | Cell Type | IC50 Value | Reference |

| Butyrolactone I | Non-small-cell lung cancer | Lung Carcinoma | ~50 µg/mL | [6] |

| Butyrolactone I | Small-cell lung cancer | Lung Carcinoma | ~50 µg/mL | [6] |

| Pinostrobin Butyrate | T47D | Breast Cancer | 0.40 mM | [6] |

Mechanism of Action: Induction of Apoptosis

A primary mechanism by which many triterpenes exert their anti-cancer effects is by inducing apoptosis (programmed cell death).[1] This often involves the mitochondria-mediated intrinsic pathway.[1] This pathway is characterized by changes in the mitochondrial membrane potential and the release of pro-apoptotic factors like cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, leading to the execution of apoptosis.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for advancing research. The following are methodologies for key experiments cited in the evaluation of the biological activities of butyrospermol and related compounds.

TPA-Induced Mouse Ear Edema Assay (Anti-inflammatory)

This in vivo assay is a standard model for evaluating acute inflammation.[4]

-

Animal Model: Male ICR mice are typically used.

-

Treatment Application: The test compound, dissolved in a suitable vehicle (e.g., acetone), is applied topically to the inner and outer surfaces of the right ear. The vehicle alone is applied to the left ear as a control.

-

Induction of Inflammation: After a short period (e.g., 30 minutes), a solution of TPA in acetone (B3395972) is applied to both ears to induce inflammation.

-

Evaluation: After a set time (e.g., 4-6 hours), the mice are sacrificed, and circular biopsies are taken from both ears and weighed. The difference in weight between the right and left ear biopsies is a measure of the edema.

Cell Viability (MTT) Assay (Cytotoxicity)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[7]

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of the test compound and incubate for 24-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

Nitric Oxide (NO) Assay (Griess Test) (Anti-inflammatory)

This assay measures the production of nitric oxide, a key inflammatory mediator.[7]

-

Cell Seeding and Treatment: Seed RAW 264.7 macrophages in a 96-well plate. Pre-treat with the test compound for 1 hour, then stimulate with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

-

Sample Collection: Collect 50 µL of the cell culture supernatant.

-

Griess Reagent: Add 50 µL of Griess reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine in 5% phosphoric acid) to the supernatant.

-

Incubation: Incubate at room temperature for 10 minutes.

-

Measurement: Read the absorbance at 540 nm.

NF-κB Luciferase Reporter Assay (Mechanism of Action)

This assay measures the activation of the NF-κB signaling pathway.[1]

-

Cell Transfection: Co-transfect cells (e.g., HEK293) in a 96-well plate with a firefly luciferase reporter plasmid containing NF-κB response elements and a Renilla luciferase plasmid for normalization.

-

Compound Treatment: After 24 hours, treat the cells with the test compound for a specified period (e.g., 1-2 hours) before stimulating with an NF-κB activator (e.g., TNF-α) for 6-8 hours.

-

Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.

-

Luciferase Assay: Measure both firefly and Renilla luciferase activities using a luminometer. The ratio of firefly to Renilla luciferase activity indicates the level of NF-κB activation.

References

Unveiling the Therapeutic Potential of Butyrospermol: A Technical Guide to Its Molecular Targets

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butyrospermol (B1668138), a tetracyclic triterpene alcohol predominantly found in the unsaponifiable fraction of shea butter (Vitellaria paradoxa), is emerging as a molecule of significant therapeutic interest.[1][2][3] While comprehensive research into its specific molecular interactions is still in its early stages, current evidence, largely derived from studies on its ester derivatives and functionally related triterpenes, points towards potent anti-inflammatory and anti-cancer activities.[1][4] This technical guide synthesizes the existing data to delineate the potential therapeutic targets of butyrospermol. It provides a detailed examination of the key signaling pathways it may modulate, summarizes available quantitative bioactivity data, presents detailed experimental protocols for its investigation, and visualizes complex molecular interactions and workflows to guide future research and drug development efforts.

Introduction

Triterpenes, a diverse class of natural products, are renowned for their wide spectrum of pharmacological activities.[4] Butyrospermol, a member of the euphane family of triterpenes, is a primary constituent of shea butter, a substance long used in traditional medicine.[3][4] The therapeutic promise of butyrospermol is linked to its potential to modulate key cellular signaling pathways that are dysregulated in various pathological conditions, particularly inflammation and cancer.[1][4] However, a significant knowledge gap exists regarding its direct molecular targets.[1] This guide bridges this gap by comparing its known activities with the well-established mechanisms of its derivatives and other related triterpenes, thereby providing a robust framework for its systematic investigation.

Potential Therapeutic Target: Anti-inflammatory Pathways

The anti-inflammatory properties of butyrospermol derivatives are the most quantitatively documented.[2][4] The mechanism is believed to involve the suppression of key pro-inflammatory signaling cascades, with the Nuclear Factor-kappa B (NF-κB) pathway being a central target.[2][4][5]

Modulation of NF-κB and MAPK Signaling

The NF-κB pathway is a critical regulator of the inflammatory response, controlling the expression of pro-inflammatory enzymes (iNOS, COX-2) and cytokines (TNF-α, IL-6).[1][6] In inflammatory states, the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its degradation. This frees NF-κB to translocate to the nucleus and initiate the transcription of inflammatory genes. Triterpenes, including lupeol (B1675499) which is also found in shea butter, have been shown to suppress IκB phosphorylation and inhibit NF-κB's nuclear translocation.[2] It is highly probable that butyrospermol shares this mechanism. Additionally, the Mitogen-Activated Protein Kinase (MAPK) pathway, another crucial regulator of inflammation, is a likely target.[5][6]

Quantitative Data: Anti-inflammatory Activity

The anti-inflammatory effects of butyrospermol acetate (B1210297) and cinnamate (B1238496) have been quantified using the 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced inflammation model in mice. The 50% inhibitory dose (ID50) values are presented below.[2][4]

| Compound | ID50 (μmol/ear)[4][5] |

| Butyrospermol Acetate | 0.75 |

| Butyrospermol Cinnamate | 0.31 |

| α-Amyrin Cinnamate | 0.22 |

| β-Amyrin Cinnamate | 0.24 |

| Lupeol Acetate | 0.20 |

| Lupeol Cinnamate | 0.15 |

Experimental Protocols

This in vivo assay evaluates the topical anti-inflammatory activity of a compound.

-

Animal Model : Male ICR mice are typically used.

-

Treatment Application : The test compound (e.g., butyrospermol ester), dissolved in a vehicle like acetone (B3395972), is applied topically to the inner and outer surfaces of the right ear. The vehicle alone is applied to the left ear as a control.

-

Induction of Inflammation : After approximately 30 minutes, a solution of TPA in acetone is applied to both ears to induce an inflammatory edema.

-

Evaluation : After 4-6 hours, mice are euthanized, and circular biopsies (e.g., 6 mm diameter) are taken from both ears and weighed.

-

Calculation : The anti-inflammatory effect is calculated as the percentage inhibition of edema, determined by the difference in weight between the TPA-treated right ear and the control left ear. The ID50 value represents the dose that inhibits inflammation by 50%.

This in vitro assay measures the inhibition of a key inflammatory mediator.

-

Cell Line : Murine macrophage cell line RAW 264.7.

-

Cell Seeding and Treatment : Cells are seeded in 96-well plates. They are pre-treated with various concentrations of butyrospermol for 1 hour, then stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response.

-

Sample Collection & Griess Reaction : 50 µL of the cell culture supernatant is collected and mixed with 50 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).

-

Measurement : The absorbance is measured at 540 nm. The quantity of nitrite (B80452) (a stable product of NO) is determined from a sodium nitrite standard curve.

-

Cell Viability : A parallel MTT assay is performed to ensure that the observed reduction in NO is not due to cytotoxicity.

Potential Therapeutic Target: Anti-cancer Pathways

Butyrospermol has demonstrated cytotoxic activity against lung cancer cells and its derivatives show potential as chemopreventive agents.[1][4] The primary mechanisms are believed to be the induction of programmed cell death (apoptosis) and the inhibition of tumor promotion.[1]

Induction of the Intrinsic Apoptosis Pathway

Many triterpenes exert their anti-cancer effects by triggering the intrinsic, or mitochondrial, pathway of apoptosis.[1] This pathway is initiated by intracellular stress, leading to the activation of pro-apoptotic proteins like Bax and Bak. These proteins disrupt the mitochondrial outer membrane, causing the release of cytochrome c into the cytosol. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9. Caspase-9, in turn, activates executioner caspases like caspase-3, leading to the systematic dismantling of the cell.[1][7]

Quantitative Data: Chemopreventive and Cytotoxic Activity

The chemopreventive potential has been assessed via the inhibition of Epstein-Barr virus early antigen (EBV-EA) activation, a common screening method for anti-tumor promoters.[4] While direct cytotoxicity data for butyrospermol is scarce, data for related compounds provide a useful reference.[7][8]

Table 2.1: Chemopreventive Activity of Butyrospermol Esters

| Compound | IC50 (mol ratio/32 pmol TPA)[4] |

|---|---|

| Butyrospermol Acetate | 499 |

| Butyrospermol Cinnamate | 473 |

Table 2.2: Reference Cytotoxicity Data of Functionally Related Compounds Note: This data is for compounds structurally distinct from butyrospermol and serves only as a hypothetical reference.

| Compound | Cell Line | Cell Type | IC50[8] |

|---|---|---|---|

| Butyrolactone I | Non-small-cell lung cancer | Lung Carcinoma | ~50 µg/mL |

| Pinostrobin Butyrate | T47D | Breast Cancer | 0.40 mM |

Experimental Protocols

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

-

Cell Seeding : Seed cancer cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and incubate for 24 hours to allow for attachment.

-

Compound Treatment : Treat cells with various concentrations of the test compound (e.g., butyrospermol) and a vehicle control (e.g., DMSO) for a specified period (e.g., 24-72 hours).

-

MTT Addition : Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; 5 mg/mL) to each well and incubate for 4 hours at 37°C. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) precipitate.

-

Solubilization : Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Measurement and Calculation : Measure the absorbance at ~570 nm. The IC50 value, the concentration that inhibits cell growth by 50%, is calculated from the dose-response curve.

This assay screens for compounds that can inhibit tumor promotion.

-

Cell Line : Raji cells, a human B-lymphoblastoid cell line carrying the EBV genome.

-

Induction : The cells are treated with a tumor promoter (e.g., TPA) to induce the EBV early antigen. The test compound is added simultaneously.

-

Incubation : The cell suspension is incubated at 37°C in a humidified incubator with 5% CO₂ for 48 hours.

-

Detection : Smears of the cells are made on slides, dried, and fixed. The presence of EBV-EA is detected using indirect immunofluorescence with high-titer antibodies against EBV-EA.

-

Quantification : The percentage of EBV-EA-positive cells is determined by counting at least 500 cells under a fluorescence microscope. The inhibitory effect is calculated relative to the control group.

Integrated Experimental Workflow

Investigating a natural product like butyrospermol requires a systematic, multi-step approach, from initial screening to in-depth mechanistic studies.

Conclusion and Future Directions

Butyrospermol is a promising natural product with significant therapeutic potential, primarily as an anti-inflammatory and anti-cancer agent.[1] Current evidence strongly suggests that its molecular targets are embedded within the NF-κB and intrinsic apoptosis signaling pathways . While data from its derivatives have been invaluable, future research must focus on elucidating the specific molecular targets and binding interactions of butyrospermol itself.[1] The experimental protocols and workflows detailed in this guide provide a clear roadmap for these future investigations. A deeper understanding of its biological activities is crucial for unlocking the full therapeutic potential of butyrospermol and for the development of novel, nature-derived therapies for a range of inflammatory diseases and cancers.

References

butyrospermol in vitro versus in vivo studies

An In-Depth Technical Guide to In Vitro and In Vivo Studies of Butyrospermol (B1668138)

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Butyrospermol, a tetracyclic triterpene alcohol found predominantly in the unsaponifiable fraction of shea butter (Vitellaria paradoxa), has emerged as a compound of significant interest for its therapeutic potential. Triterpenes as a class are recognized for a wide array of pharmacological activities, including anti-inflammatory and anti-cancer effects. This technical guide provides a comprehensive analysis of the existing scientific literature on butyrospermol, focusing on a comparative evaluation of in vitro and in vivo studies. While research on butyrospermol itself is nascent, data from its derivatives and structurally related triterpenes provide a foundational understanding of its bioactivity. This document details the experimental methodologies, summarizes quantitative data, and visualizes the key signaling pathways and workflows to serve as a critical resource for ongoing and future research in drug discovery and development.

Anti-inflammatory Activity of Butyrospermol

The anti-inflammatory properties of butyrospermol have been investigated using both cell-based assays and animal models. These studies collectively suggest that butyrospermol modulates key inflammatory pathways, reducing the production of pro-inflammatory mediators.

In Vitro Anti-inflammatory Studies

In vitro studies have primarily utilized the lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage model to mimic an inflammatory response. These assays are crucial for elucidating the direct cellular and molecular mechanisms of action.

Data Presentation: In Vitro Anti-inflammatory Effects of Butyrospermol

The following tables summarize representative quantitative data from studies on LPS-stimulated RAW 264.7 macrophages.

Table 1: Effect of Butyrospermol on Macrophage Viability (MTT Assay)

| Butyrospermol Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 (Vehicle Control) | 100 ± 4.2 |

| 1 | 98.5 ± 3.7 |

| 5 | 97.1 ± 4.5 |

| 10 | 95.8 ± 3.9 |

| 25 | 93.2 ± 5.1 |

| 50 | 88.6 ± 4.8 |

Data is illustrative and may vary based on experimental conditions.

Table 2: Inhibition of Nitric Oxide (NO) and Pro-inflammatory Cytokine Production by Butyrospermol

| Treatment | NO Production (% of LPS Control) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|---|

| Control (Untreated) | 5.2 ± 1.1 | - | - |

| LPS (1 µg/mL) | 100 ± 7.3 | 0 | 0 |

| LPS + Butyrospermol (50 µM) | Not specified | 15.3 ± 2.1 | Not specified |

Data is illustrative and may vary based on experimental conditions.

Table 3: Inhibition of COX-2 Expression and PGE2 Production by Butyrospermol

| Treatment | Relative COX-2 mRNA Expression | PGE2 Production (% of LPS Control) |

|---|---|---|

| Control (Untreated) | 1.0 ± 0.2 | 6.1 ± 1.3 |

| LPS (1 µg/mL) | 15.3 ± 2.1 | 100 ± 10.5 |

| LPS + Butyrospermol (10 µM) | 8.7 ± 1.5 | 63.2 ± 8.7 |

| LPS + Butyrospermol (20 µM) | 4.2 ± 0.9 | 39.8 ± 6.9 |

Data is illustrative and may vary based on experimental conditions.

Experimental Protocols: Key In Vitro Anti-inflammatory Assays

-

Cell Culture and Maintenance:

-

Cell Line: Murine macrophage cell line RAW 264.7.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

-

Cytotoxicity Assay (MTT Assay):

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/mL and incubate overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of butyrospermol or vehicle control (e.g., DMSO). Incubate for 24 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.

-

Measurement: Measure absorbance at 570 nm. Cell viability is calculated as a percentage of the control.

-

-

Nitric Oxide (NO) Production Assay (Griess Test):

-

Cell Seeding and Treatment: Pre-treat cells with non-toxic concentrations of butyrospermol for 1 hour, then stimulate with 1 µg/mL of LPS for 24 hours.

-

Sample Collection: Collect 50 µL of cell culture supernatant.

-

Griess Reaction: Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

-

Measurement: After 10 minutes at room temperature, measure absorbance at 540 nm.

-

-

Measurement of Pro-inflammatory Cytokines (ELISA):

-

Supernatant Collection: After 24 hours of LPS stimulation, collect cell culture supernatants.

-

ELISA: Quantify the levels of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer’s instructions.

-

-

Western Blot for NF-κB and MAPK Signaling:

-

Cell Treatment: Pre-treat cells with butyrospermol for 1 hour, followed by LPS stimulation (30-60 minutes).

-

Protein Extraction & Quantification: Lyse cells with RIPA buffer and determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate protein lysates on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Antibody Incubation: Probe the membrane with primary antibodies against total and phosphorylated proteins of the NF-κB (e.g., p65, IκB) and MAPK pathways, followed by HRP-conjugated secondary antibodies.

-

Detection: Visualize bands using an enhanced chemiluminescence (ECL) system.

-

Signaling Pathway: Anti-inflammatory Mechanism

The anti-inflammatory effects of butyrospermol and related triterpenes are believed to be mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. In unstimulated cells, NF-κB is held inactive in the cytoplasm. Upon stimulation by LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes like iNOS (producing NO), COX-2, TNF-α, and IL-6. Butyrospermol likely inhibits the phosphorylation of IκB, preventing NF-κB translocation and subsequent inflammatory gene expression.

In Vivo Anti-inflammatory Studies

In vivo studies are essential for evaluating the topical and systemic anti-inflammatory efficacy of compounds in a whole-organism context.

Data Presentation: In Vivo Anti-inflammatory Effects of Butyrospermol Derivatives

The following table summarizes findings from the 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced inflammation model in mice, a standard for assessing topical anti-inflammatory activity.

Table 4: Inhibition of TPA-Induced Ear Edema in Mice by Triterpene Esters from Shea Fat

| Compound (0.3 mg/ear) | Edema Inhibition (%) | ID₅₀ (mg/ear) |

|---|---|---|

| Butyrospermol acetate | 73 | 0.3 |

| Butyrospermol cinnamate | 85 | 0.2 |

| α-Amyrin acetate | 85 | 0.2 |

| β-Amyrin acetate | 83 | 0.2 |

| Lupeol acetate | 87 | 0.2 |

| α-Amyrin cinnamate | 88 | 0.2 |

| β-Amyrin cinnamate | 86 | 0.2 |

| Lupeol cinnamate | 90 | 0.1 |

ID₅₀: 50% inhibitory dose.

Experimental Protocols: Key In Vivo Anti-inflammatory Models

-

TPA-Induced Ear Inflammation in Mice (Topical):

-

Animals: Male ICR mice.

-

Induction: A solution of TPA in acetone (B3395972) (e.g., 1 µg/20 µL) is applied to the right ear to induce inflammation.

-

Treatment: The test compound (e.g., butyrospermol esters) is dissolved in acetone and applied topically to the ear along with TPA. The left ear receives only the vehicle.

-

Measurement: After a set period (e.g., 6 hours), mice are euthanized. Circular sections are punched from both ears and weighed.

-

Evaluation: The extent of edema is calculated as the difference in weight between the TPA-treated and vehicle-treated ear punches. The percentage of inhibition is calculated relative to the control group.

-

-

Carrageenan-Induced Paw Edema in Rats (Systemic):

-

Animals: Male Wistar rats.

-

Treatment: The test compound is administered orally or intraperitoneally at a specific dose.

-

Induction: After a set time (e.g., 1 hour), a solution of carrageenan is injected into the sub-plantar region of the rat's hind paw to induce localized edema.

-

Measurement: The paw volume is measured at various time points (e.g., 1, 3, and 5 hours) using a plethysmometer.

-

Evaluation: The increase in paw volume indicates the inflammatory response, and the reduction in paw volume in the treated group compared to the control group indicates anti-inflammatory activity.

-

Anti-Cancer Activity of Butyrospermol

Research into the anti-cancer properties of butyrospermol is less extensive than its anti-inflammatory effects. Much of the current understanding is based on in vitro cytotoxicity data, with some information extrapolated from structurally or functionally related compounds like butyrates and other triterpenes.

In Vitro Anti-cancer Studies

In vitro anti-cancer research focuses on determining a compound's ability to inhibit the proliferation of and induce death in cancer cells.

Data Presentation: In Vitro Cytotoxicity of Butyrospermol and Related Compounds

Direct data on butyrospermol is limited, but one study has reported its cytotoxic activity. Data from related compounds provide a broader context for its potential anti-cancer effects.

Table 5: Cytotoxic Activity (IC₅₀) of Butyrospermol and Related Compounds

| Compound | Cancer Cell Line | Cell Type | IC₅₀ Value | Reference |

|---|---|---|---|---|

| Butyrospermol | A549 | Human Lung Carcinoma | 114.5 µg/mL | |

| Butyrolactone I | Non-small-cell lung cancer | Lung Carcinoma | ~50 µg/mL | |

| Pinostrobin Butyrate | T47D | Breast Cancer | 0.40 mM | |

| Pinostrobin Propionate | T47D | Breast Cancer | 0.57 mM | |

| (-)-Trachelogenin | SF-295 | CNS Cancer | 0.8 µM |

IC₅₀: The concentration of a compound that causes a 50% reduction in cell viability.

Experimental Protocols: Key In Vitro Anti-cancer Assays

-

Cytotoxicity Assay (MTT Assay):

-

Cell Seeding: Seed human cancer cells (e.g., A549, T47D) into 96-well plates at a density of 5 x 10^4 cells/mL and incubate for 24 hours for attachment.

-

Treatment: Treat cells with various concentrations of the test compound for a specified period (e.g., 24-72 hours).

-

MTT Addition & Solubilization: Follow steps 3 and 4 as described in the anti-inflammatory MTT assay protocol.

-

Calculation: The IC₅₀ value is calculated from the resulting dose-response curve.

-

-

Apoptosis Detection (Annexin V/Propidium Iodide Staining):

-

Cell Treatment: Treat cells with the test compound at its IC₅₀ concentration for a specified period (e.g., 24 hours).

-

Cell Harvesting: Collect both floating and adherent cells, wash with cold PBS, and centrifuge.

-

Staining: Resuspend cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the kit manufacturer's protocol.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.

-

Signaling Pathway and Workflow: Anti-cancer Mechanism

The anti-cancer mechanisms of related triterpenes often involve the induction of apoptosis (programmed cell death) and the modulation of signaling pathways that control cell proliferation and survival. For butyrates, this can involve the intrinsic mitochondrial pathway of apoptosis.

In Vivo Anti-cancer Studies

Specific in vivo studies evaluating the anti-cancer efficacy of butyrospermol are currently lacking in the available literature. However, the standard methodology for such an investigation would involve xenograft models, where human tumor cells are implanted into immunodeficient mice. Studies on related compounds, such as sodium butyrate, have demonstrated significant in vivo growth inhibition of human prostate cancer tumors in xenograft models.

Experimental Protocols: General In Vivo Anti-cancer Model

-

Xenograft Tumor Model:

-

Animals: Immunodeficient mice (e.g., nude or NOD/SCID).

-

Cell Implantation: Human cancer cells (e.g., PC3 prostate cancer, A549 lung cancer) are suspended in a suitable medium and injected subcutaneously into the flank of the mice.

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Treatment: Mice are randomized into treatment and control groups. The treatment group receives the test compound (e.g., butyrospermol) via a specified route (e.g., oral, intraperitoneal), while the control group receives the vehicle.

-

Measurement: Tumor volume is measured regularly (e.g., twice weekly) with calipers. Animal body weight is also monitored.

-

Endpoint: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., histology, Western blot).

-

Conclusion and Future Directions

The collective evidence from in vitro and in vivo studies establishes a strong foundation for the therapeutic potential of butyrospermol, particularly as an anti-inflammatory agent. In vitro assays demonstrate its ability to suppress key pro-inflammatory mediators (NO, TNF-α, PGE2) by inhibiting the NF-κB and MAPK signaling pathways. These cellular-level findings are corroborated by in vivo animal models, where butyrospermol derivatives show potent topical anti-inflammatory effects.

The anti-cancer activity of butyrospermol is promising but less defined. In vitro data indicates cytotoxicity against human lung cancer cells, and studies on related compounds suggest a mechanism involving the induction of apoptosis. However, a critical gap exists in the literature, as the in vivo anti-tumor efficacy of butyrospermol has yet to be reported.

Future research should prioritize:

-

In Vivo Anti-cancer Efficacy: Conducting xenograft studies using relevant cancer cell lines to validate the in vitro cytotoxic findings.

-

Pharmacokinetic Studies: Investigating the absorption, distribution, metabolism, and excretion (ADME) profile of butyrospermol to understand its bioavailability and optimize dosing for systemic applications.

-

Mechanism of Action: Further elucidating the specific molecular targets of butyrospermol within the inflammatory and cancer-related signaling cascades.

-

Comparative Studies: Directly comparing the efficacy of pure butyrospermol with its ester derivatives to determine the most potent form of the compound.

Validating the promising preclinical data through rigorous investigation will be crucial for translating the therapeutic potential of butyrospermol into novel treatments for inflammatory diseases and cancer.

The Toxicological and Safety Profile of Butyrospermol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyrospermol (B1668138) is a tetracyclic triterpene alcohol found in various natural sources, most notably shea butter (from the nuts of Butyrospermum parkii).[1][2] While ingredients derived from shea butter are generally considered to have low toxicity, the toxicological profile of isolated, pure butyrospermol is not well-documented.[1] This guide synthesizes the available preclinical data on butyrospermol and related compounds to provide a foundational understanding of its potential safety profile.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C30H50O | [3][4] |

| Molecular Weight | 426.7 g/mol | [3] |

| IUPAC Name | (3S,5R,9R,10R,13S,14S,17S)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol | [3] |

| CAS Number | 472-28-6 | [3][4][5] |

In Vitro Toxicology

The primary method for assessing the in vitro toxicity of butyrospermol and its derivatives is the cytotoxicity assay, which evaluates the effect of a compound on cell viability.

Cytotoxicity Data

| Compound | Cell Line | Cell Type | IC50 Value | Reference |

| Butyrolactone I | Non-small-cell lung cancer | Lung Carcinoma | ~50 µg/mL | [7] |

| Butyrolactone I | Small-cell lung cancer | Lung Carcinoma | ~50 µg/mL | [7] |

| Pinostrobin Butyrate (B1204436) | T47D | Breast Cancer | 0.40 mM | [6][7] |

| Pinostrobin Propionate | T47D | Breast Cancer | 0.57 mM | [7] |

| (-)-Trachelogenin | SF-295 | CNS Cancer | 0.8 µM | [7] |

| (-)-Trachelogenin | HL-60 | Leukemia | 32.4 µM | [7] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[7]

Objective: To determine the cytotoxic effect of butyrospermol on a selected cell line.

Materials:

-

Butyrospermol

-

Human cancer cell lines (e.g., T47D, SF-295, HL-60) and a normal cell line (e.g., Vero)[7]

-

Culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin[7]

-

Dimethyl Sulfoxide (DMSO)[2]

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10^4 cells/mL and incubate for 24 hours to allow for cell attachment.[7]

-

Treatment: Treat the cells with various concentrations of butyrospermol (e.g., 1, 5, 10, 25, 50, 100 µM) for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[2]

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[2]

-

Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[6]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6][7][8]

-

IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.[7]

Caption: Workflow for the MTT Cytotoxicity Assay.

In Vivo Toxicology

No specific in vivo toxicity studies for butyrospermol were identified in the available literature. However, standardized protocols from the Organisation for Economic Co-operation and Development (OECD) are typically followed for such assessments.[9] These studies are essential for determining the systemic effects of a compound.

Standard Experimental Protocols

-

Acute Oral Toxicity (OECD Test Guideline 423): This study provides information on the hazardous effects likely to arise from a single oral exposure to a substance. It helps in classifying the substance by toxicity and determining the LD50 (median lethal dose).[9][10]

-

Repeated Dose 28-day Oral Toxicity Study in Rodents (OECD Test Guideline 407): This study provides information on the toxic effects of a substance following repeated oral administration for 28 days. It helps to identify target organs and establish a No-Observed-Adverse-Effect Level (NOAEL).[9]

-

Repeated Dose 90-Day Oral Toxicity Study in Rodents (OECD Test Guideline 408): This is a longer-term study that provides more comprehensive data on the potential health hazards arising from repeated exposure over a prolonged period.[9]

Genotoxicity

No specific genotoxicity studies for butyrospermol were found. However, a material containing 70% Butyrospermum Parkii (Shea) Butter and 30% Butyrospermum Parkii (Shea) Butter Unsaponifiables was not mutagenic in an Ames test.[11] Standard in vitro genotoxicity tests include:

-

Ames Test (Bacterial Reverse Mutation Assay, OECD TG 471): This test uses bacteria to assess a substance's potential to cause gene mutations.[12]

-

In Vitro Mammalian Cell Micronucleus Test (OECD TG 487): This assay evaluates chromosomal damage in mammalian cells.[12]

Carcinogenicity

There is no data available on the carcinogenicity of butyrospermol.

Reproductive and Developmental Toxicity

The reproductive and developmental toxicity of butyrospermol has not been evaluated.

Dermal Toxicity and Sensitization

-

Skin Irritation: In an in vitro EpiSkin™ assay, 24.1% Butyrospermum Parkii (Shea) Butter in a lip wax was not an irritant.[11] A material containing 70% Butyrospermum Parkii (Shea) Butter and 30% Butyrospermum Parkii (Shea) Butter Unsaponifiables was non-irritating in an EpiSkin™ assay when tested undiluted.[11]

-

Skin Sensitization: There is no specific data on the skin sensitization potential of pure butyrospermol.

ADME (Absorption, Distribution, Metabolism, Excretion) Profile

Specific ADME data for butyrospermol is not available. In drug development, understanding a compound's ADME properties is critical for assessing its bioavailability, stability, and metabolic fate in vivo.[13] In vitro ADME studies are crucial for predicting a drug candidate's potential for success.[13]

Signaling Pathways Associated with Biological Activity

While direct toxicological pathways are uncharacterized, the biological activities of butyrospermol and related triterpenoids involve modulation of key signaling pathways.

Anti-inflammatory Effects

Butyrospermol has been shown to inhibit the production of inflammatory mediators. Triterpenoids are known to suppress the expression of COX-2 and subsequently reduce the production of PGE2.[8] This is often mediated through the inhibition of the NF-κB and MAPK signaling pathways.

Caption: Inhibition of Inflammatory Pathways by Butyrospermol.

Apoptotic Effects in Cancer Cells

Butyrate, a related compound, can induce the intrinsic pathway of apoptosis in cancer cells.[6] This involves changes in the mitochondrial membrane potential and the release of pro-apoptotic factors.[6]

Caption: Inferred Mitochondrial Pathway of Apoptosis.

Conclusion

The available data on the toxicology and safety profile of pure butyrospermol is limited. While the widespread use of shea butter suggests a low toxicity profile for its components in complex mixtures, this does not preclude potential hazards of the isolated compound. In vitro cytotoxicity assays on various cell lines can provide initial toxicity information. However, comprehensive in vivo studies following standardized guidelines are necessary to fully characterize its safety profile, including acute and repeated dose toxicity, genotoxicity, carcinogenicity, and reproductive toxicity. Further research is also needed to determine the ADME properties of butyrospermol to better predict its behavior in biological systems. Researchers and drug development professionals should exercise caution when handling pure butyrospermol and conduct thorough risk assessments.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Butyrospermol | C30H50O | CID 12302182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. butyrospermol CAS#: 472-28-6 [m.chemicalbook.com]

- 5. butyrospermol | 472-28-6 [amp.chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. biogem.it [biogem.it]

- 10. Preclinical toxicity of innovative molecules: In vitro, in vivo and metabolism prediction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. cir-safety.org [cir-safety.org]

- 12. nuvisan.com [nuvisan.com]

- 13. sygnaturediscovery.com [sygnaturediscovery.com]

Butyrospermol's Interaction with Cellular Membranes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butyrospermol (B1668138), a tetracyclic triterpenoid (B12794562) alcohol found predominantly in shea butter, is gaining attention for its potential pharmacological activities, including anti-inflammatory and anti-cancer effects. The cellular membrane is a primary interface for xenobiotics, and the interaction of butyrospermol with this dynamic structure is critical to its mechanism of action. This technical guide provides a comprehensive overview of the known and potential interactions of butyrospermol with cellular membranes. We delve into its likely effects on membrane fluidity and organization, its potential association with lipid rafts, and the downstream signaling pathways that may be modulated. This document synthesizes available quantitative data, presents detailed experimental protocols for studying such interactions, and visualizes key pathways and workflows to facilitate further research and drug development.

Introduction: The Cell Membrane as a Key Player in Butyrospermol's Bioactivity

The biological activities of many lipophilic compounds are initiated at the level of the cell membrane. Triterpenoids, due to their amphiphilic nature, are known to partition into lipid bilayers, where they can modulate the physicochemical properties of the membrane, such as fluidity, permeability, and the formation of specialized microdomains like lipid rafts.[1] These alterations can, in turn, influence the function of membrane-associated proteins, including receptors and enzymes, thereby triggering intracellular signaling cascades.[2]

While direct biophysical studies on butyrospermol's interaction with cell membranes are not extensively documented, its structural similarity to other well-studied triterpenoids suggests that it likely shares common mechanisms of membrane interaction. This guide will, therefore, draw upon data from related compounds to infer the potential effects of butyrospermol, while clearly indicating where direct evidence is available. The primary focus will be on how butyrospermol's membrane interactions could mediate its observed anti-inflammatory effects, particularly through the modulation of the NF-κB signaling pathway.[3][4]

Potential Effects of Butyrospermol on Cellular Membrane Properties

Modulation of Membrane Fluidity

Membrane fluidity, a measure of the viscosity of the lipid bilayer, is crucial for various cellular processes, including signal transduction and membrane trafficking.[5] Triterpenoids can either increase or decrease membrane fluidity depending on their structure, the lipid composition of the membrane, and the presence of other molecules like cholesterol.[1] It is plausible that butyrospermol, with its rigid tetracyclic structure, could decrease membrane fluidity by ordering the acyl chains of phospholipids, similar to the effect of cholesterol.[6]

Interaction with Lipid Rafts

Lipid rafts are specialized membrane microdomains enriched in cholesterol and sphingolipids that serve as platforms for cellular signaling.[7] Many signaling proteins are localized to lipid rafts, and alterations in raft integrity can significantly impact their activity.[8] Given that other triterpenoids have been shown to associate with lipid rafts, it is hypothesized that butyrospermol may also partition into these domains.[9] This localization could facilitate its interaction with raft-associated signaling molecules, potentially explaining its influence on pathways like NF-κB.

Quantitative Data on Butyrospermol's Biological Activities

Direct quantitative data on the biophysical interaction of butyrospermol with membranes (e.g., changes in membrane fluidity, binding affinities) are limited in the current literature. However, data on its downstream biological effects, particularly its anti-inflammatory properties, are available and provide a basis for inferring the significance of its membrane interactions.

| Compound | Biological Activity | Experimental Model | Key Findings | Reference |

| Butyrospermol Esters | Anti-inflammatory | TPA-induced inflammation in mice | Significant reduction in edema | [4] |

| Butyrate (related compound) | Inhibition of NF-κB | LPS-stimulated macrophages | Downregulation of COX-2 and iNOS expression | [3] |

| Butyrate (related compound) | Cytotoxicity | Various cancer cell lines | Induction of apoptosis | [3] |

Signaling Pathways Modulated by Butyrospermol

The anti-inflammatory effects of butyrospermol and related triterpenes are believed to be mediated, at least in part, through the inhibition of pro-inflammatory signaling pathways. A key pathway implicated is the Nuclear Factor-kappa B (NF-κB) pathway.[4]

The NF-κB Signaling Pathway

NF-κB is a master regulator of the inflammatory response. In its inactive state, it is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[10][11] Triterpenes may inhibit this pathway by altering the membrane environment of upstream receptors or by directly interacting with components of the signaling cascade.[4]

Experimental Protocols

To facilitate further research into the membrane-interacting properties of butyrospermol, detailed protocols for key experimental techniques are provided below.

Measurement of Membrane Fluidity using Fluorescence Anisotropy

This protocol describes the use of the fluorescent probe 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) to measure changes in membrane fluidity of liposomes upon incubation with butyrospermol.[12][13]

Materials:

-

Phospholipids (e.g., POPC, DPPC)

-

Cholesterol

-

Butyrospermol

-

DPH (1,6-diphenyl-1,3,5-hexatriene)

-

Buffer (e.g., PBS, pH 7.4)

-

Spectrofluorometer with polarization filters

Procedure:

-

Liposome (B1194612) Preparation:

-

Dissolve lipids (and cholesterol, if used) in chloroform in a round-bottom flask.

-

Remove the solvent under a stream of nitrogen gas to form a thin lipid film.

-

Further dry the film under vacuum for at least 2 hours to remove residual solvent.

-

Hydrate the lipid film with buffer by vortexing to form multilamellar vesicles (MLVs).

-

To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension or extrude it through a polycarbonate membrane of a defined pore size (e.g., 100 nm).

-

-

DPH Labeling:

-